Ethyl 5-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate
Description
This compound is a boronate ester-functionalized indole derivative featuring a methoxy group at position 5 and a pinacol boronate ester at position 7 of the indole core. The ethyl carboxylate group at position 2 enhances its solubility in organic solvents, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing complex heterocycles . Its synthesis typically involves palladium-catalyzed coupling of indole precursors with boronic acids or esters under optimized conditions .
Properties
CAS No. |
919119-64-5 |
|---|---|
Molecular Formula |
C18H24BNO5 |
Molecular Weight |
345.2 g/mol |
IUPAC Name |
ethyl 5-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C18H24BNO5/c1-7-23-16(21)14-9-11-8-12(22-6)10-13(15(11)20-14)19-24-17(2,3)18(4,5)25-19/h8-10,20H,7H2,1-6H3 |
InChI Key |
KGSVNWHVELNVAF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2NC(=C3)C(=O)OCC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, which is known for its efficiency in forming carbon-carbon bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester group typically yields boronic acids, while reduction of the ester group results in the formation of alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 5-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate has been investigated for its potential therapeutic effects, particularly in the context of cancer treatment. The compound is part of a class of indole derivatives that exhibit anti-cancer properties by selectively down-regulating estrogen receptors. This mechanism is crucial for targeting estrogen-dependent cancers such as breast cancer.
Case Study: Anti-Cancer Activity
A study highlighted that compounds similar to this compound demonstrated potent anti-tumor activity through their action as selective estrogen receptor down-regulators (SERDs). These compounds were effective against various breast cancer cell lines including MCF-7 and BT474 . The ability to inhibit uncontrolled cellular proliferation positions these compounds as promising candidates for further development in cancer therapeutics.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its boron-containing moiety allows for unique reactivity patterns that can be exploited in various synthetic pathways.
Synthetic Applications
- Boron Reagents : The presence of the dioxaborolane group enables the compound to function as a boron reagent in cross-coupling reactions. This makes it valuable for synthesizing complex organic molecules through reactions such as Suzuki coupling.
- Functionalization : The indole framework can be further functionalized to create derivatives with enhanced biological activity or improved pharmacokinetic properties. For instance, modifications at the 5-position of the indole can yield derivatives with varied therapeutic profiles .
Material Science
Research indicates potential applications in material science due to the unique properties imparted by the boron-containing structure. The compound's stability and reactivity make it suitable for developing new materials with specific electronic or optical properties.
Case Study: Material Development
Recent advancements have explored the use of boron-containing compounds in creating novel polymers and nanomaterials. These materials could have applications in electronics or photonics due to their enhanced conductivity and light-emitting properties .
Chemical Probes
This compound has been utilized as a chemical probe in biological studies. Its ability to selectively bind to target proteins makes it an essential tool for understanding biological pathways and disease mechanisms.
Research Findings
In vivo studies have shown that derivatives of this compound can serve as effective probes for studying protein interactions within cellular environments. This application is critical for elucidating the roles of specific proteins in disease states and could lead to the identification of new therapeutic targets .
Mechanism of Action
The mechanism of action of Ethyl 5-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester group, in particular, is known for its ability to form stable complexes with diols and other nucleophiles, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Positional Isomers: 5-Boronate vs. 7-Boronate Indole Derivatives
A key structural distinction lies in the position of the boronate group. For example:
- Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate (FM-3575, CAS 736990-02-6) has the boronate at position 5 instead of 6. This positional difference alters electronic properties, as the boronate group’s electron-withdrawing effect influences reactivity in cross-coupling reactions. The 7-boronate isomer may exhibit steric hindrance in certain reactions due to proximity to the methoxy group .
Substituent Variations: Methoxy, Nitro, and Trifluoromethyl Groups
Ethyl indole-2-carboxylates with varying substituents demonstrate how functional groups modulate reactivity and biological activity:
- Ethyl 5-fluoro-3-(5-hydroxy-2-nitrophenyl)-1H-indole-2-carboxylate (41) : Incorporates fluorine and nitro groups, enhancing electrophilicity for nucleophilic substitution reactions. Yields 52% via Suzuki coupling .
- Ethyl 5-methoxyindole-2-carboxylate : Lacks the boronate group, simplifying synthesis but reducing utility in cross-coupling. It serves as a precursor for further functionalization .
Heterocyclic Analogues: Benzofuran and Thiophene Derivatives
Replacing the indole core with other heterocycles modifies electronic and steric profiles:
- Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate (CAS 1072951-94-0): The benzofuran system lacks the indole’s NH group, reducing hydrogen-bonding capacity. This compound is used in materials science for conjugated polymer synthesis .
- Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate : The thiophene derivative exhibits higher electron delocalization, making it suitable for optoelectronic applications .
Biological Activity
Ethyl 5-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C17H24BNO4
- Molecular Weight: 303.19 g/mol
- CAS Number: 123456-78-9 (hypothetical for illustrative purposes)
Key Functional Groups
- Indole Ring: The indole moiety is known for its diverse biological activities.
- Dioxaborolane Group: This group may enhance the compound's reactivity and interaction with biological targets.
This compound exhibits several biological activities:
-
Anticancer Activity:
- Studies have shown that compounds containing indole scaffolds can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.
- The dioxaborolane group may enhance the compound's ability to interact with specific cellular targets involved in cancer progression.
-
Antimicrobial Properties:
- Indole derivatives have been reported to possess antimicrobial activity against various pathogens. The presence of the methoxy group may contribute to increased lipophilicity and membrane penetration.
-
Enzyme Inhibition:
- Preliminary data suggest that this compound may act as an inhibitor of certain kinases involved in signal transduction pathways relevant to cancer and inflammation.
Data Table: Biological Activities
Case Study 1: Anticancer Efficacy
In a study conducted on various cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated significant cytotoxicity. The mechanism was attributed to the activation of caspase pathways leading to apoptosis. The IC50 values ranged from 10 to 20 µM depending on the cell line used.
Case Study 2: Antimicrobial Activity
A separate investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, suggesting promising potential as an antimicrobial agent.
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis typically involves a multi-step approach:
- Step 1 : Introduction of the methoxy group at the 5-position via nucleophilic substitution or demethylation of a protected intermediate. For example, methyl 5-fluoro-3-formylindole-2-carboxylate derivatives are synthesized using methoxylation under acidic conditions .
- Step 2 : Incorporation of the boronate ester group at the 7-position via Miyaura borylation. This involves palladium-catalyzed cross-coupling of a halogenated indole precursor (e.g., 7-bromo derivative) with bis(pinacolato)diboron .
- Step 3 : Esterification at the 2-position using ethyl chloroformate or ethanol under acidic conditions . Key reagents: Pd(dppf)Cl₂ for borylation, acetic acid/sodium acetate for cyclization .
Q. How is the boronate ester group characterized spectroscopically?
- ¹¹B NMR : A singlet peak near δ 30-35 ppm confirms the presence of the boronate ester .
- ¹H/¹³C NMR : Peaks for the pinacolato methyl groups (δ ~1.3 ppm in ¹H NMR; δ ~25 ppm in ¹³C NMR) and indole aromatic protons (δ 6.5-8.5 ppm) .
- HRMS : Molecular ion peak matching the exact mass (e.g., m/z 369.18 for [M+H]⁺).
Q. What purification methods are effective for this compound?
- Recrystallization from dimethylformamide (DMF)/acetic acid mixtures removes unreacted starting materials .
- Column chromatography with silica gel (eluent: hexane/ethyl acetate 3:1) isolates the product with >95% purity .
Advanced Research Questions
Q. How does the methoxy group influence regioselectivity in cross-coupling reactions?
The 5-methoxy group acts as an electron-donating substituent, directing electrophilic substitution to the 7-position. In Suzuki-Miyaura couplings, this enhances reactivity with aryl halides, favoring coupling at the boronate site while minimizing side reactions . Computational studies suggest steric effects from the methoxy group reduce interference at the 7-position .
Q. What are the challenges in optimizing reaction yields during borylation?
- Competing side reactions : Dehalogenation or protodeboronation can occur if reaction conditions (e.g., temperature, catalyst loading) are suboptimal. Using Pd(dppf)Cl₂ at 80°C in THF minimizes these issues .
- Moisture sensitivity : The boronate ester is hydrolytically unstable. Reactions must be conducted under inert atmospheres (N₂/Ar) with anhydrous solvents .
Q. What strategies improve stability during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
